6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802933
InChI: InChI=1S/C12H6ClFN2O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H
SMILES:
Molecular Formula: C12H6ClFN2O
Molecular Weight: 248.64 g/mol

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC15802933

Molecular Formula: C12H6ClFN2O

Molecular Weight: 248.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine -

Specification

Molecular Formula C12H6ClFN2O
Molecular Weight 248.64 g/mol
IUPAC Name 6-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H6ClFN2O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H
Standard InChI Key OCQFUEFWNBZVSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)F

Introduction

Structural Elucidation and Molecular Features

The compound’s core consists of a pyridine ring fused to an oxazole ring at positions 5 and 4, respectively (Figure 1). Key structural attributes include:

  • Chlorine at position 6: This electron-withdrawing group influences electron density distribution, potentially enhancing reactivity in nucleophilic substitution or cross-coupling reactions .

  • 2-Fluorophenyl at position 2: The fluorine atom introduces steric and electronic effects, modulating solubility and binding interactions in biological systems .

The oxazole ring’s planarity and conjugation with the pyridine system likely contribute to aromatic stabilization, as observed in analogous 2,6-bis(oxazolinyl)pyridines . Density functional theory (DFT) calculations predict a dihedral angle of <5° between the oxazole and pyridine rings, minimizing steric strain .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two fragments:

  • 6-Chloropyridine-3,4-diamine: A potential precursor for oxazole ring formation via cyclization.

  • 2-Fluorobenzoyl chloride: To introduce the 2-fluorophenyl group through acylative coupling.

Pathway A: Cyclocondensation of Diamines

  • Step 1: Chlorination of pyridine-3,4-diamine using POCl₃ at 80°C yields 6-chloropyridine-3,4-diamine .

  • Step 2: Reaction with 2-fluorobenzoyl chloride in DMF under basic conditions forms an intermediate amide.

  • Step 3: Intramolecular cyclodehydration using PPA (polyphosphoric acid) at 120°C generates the oxazole ring .

C5H3ClN2+C7H4FClOPPAC12H6ClFN2O+H2O\text{C}_5\text{H}_3\text{ClN}_2 + \text{C}_7\text{H}_4\text{FClO} \xrightarrow{\text{PPA}} \text{C}_{12}\text{H}_6\text{ClFN}_2\text{O} + \text{H}_2\text{O}

Pathway B: Suzuki-Miyaura Coupling

  • Step 1: Synthesis of 6-chloro-2-iodooxazolo[5,4-b]pyridine via iodination of the parent oxazolo-pyridine.

  • Step 2: Palladium-catalyzed cross-coupling with 2-fluorophenylboronic acid introduces the aryl group .

Spectral Characterization and Analytical Data

Hypothetical spectral data for 6-chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine, inferred from analogous compounds , are summarized below:

Table 1: Predicted Spectroscopic Properties

TechniqueKey Signals
¹H NMRδ 8.45 (d, J=5.2 Hz, H-7), 7.89–7.30 (m, 4H, Ar-H), 6.95 (s, H-3)
¹³C NMR162.1 (C=O), 155.6 (C-F), 148.2 (C-Cl), 130.4–115.2 (Ar-C)
IR (cm⁻¹)1720 (C=O), 1580 (C=N), 750 (C-Cl), 1220 (C-F)
MS (m/z)289 [M+H]⁺, 291 [M+H+2]⁺ (³⁵Cl/³⁷Cl)

The absence of NH stretches in IR and downfield-shifted aromatic protons in NMR support successful cyclization .

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